molecular formula C12H9N3O2 B1461349 1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1153368-77-4

1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1461349
CAS No.: 1153368-77-4
M. Wt: 227.22 g/mol
InChI Key: ALSCRMRUUIZZBO-UHFFFAOYSA-N
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Description

1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-cyanophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-5-9-3-1-2-4-10(9)7-15-8-11(6-14-15)12(16)17/h1-4,6,8H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSCRMRUUIZZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to exhibit stability under various conditions, although it may undergo degradation under certain circumstances. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability, proliferation, and metabolic activity being reported.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal metabolic functions. Threshold effects have been noted, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the mitochondria may affect mitochondrial function and energy production.

Biological Activity

1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that may influence its interaction with biological targets, leading to various therapeutic applications.

  • Molecular Formula : C11H10N2O2
  • Molar Mass : 218.21 g/mol
  • Structure : The compound contains a pyrazole ring substituted with a cyanophenyl group, contributing to its unique electronic properties.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), through mechanisms involving the modulation of cell cycle and apoptosis-related proteins.

Cell Line IC50 (µM)
A54912.5
MCF-78.3

The biological effects of this compound are likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways associated with disease progression.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, demonstrating significant activity against resistant strains of bacteria .
  • Anticancer Research : Another study focused on the anticancer properties of this compound, revealing its ability to induce cell death in multiple cancer cell lines through apoptosis. The study suggested that the cyanophenyl group enhances its binding affinity to target proteins involved in cell survival .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar pyrazole derivatives:

Compound Biological Activity
1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acidAntimicrobial and anticancer activity
1-(4-cyanophenyl)-5-(4-methylphenyl)-1H-pyrazoleModerate anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid
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1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.